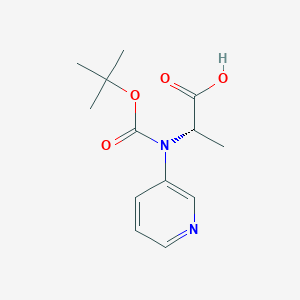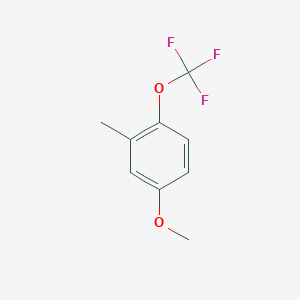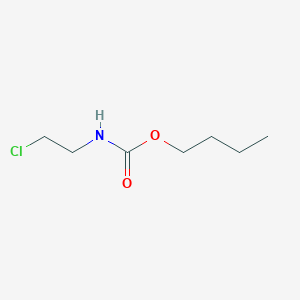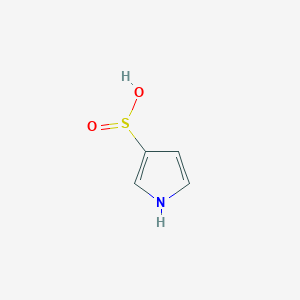![molecular formula C10H8N2 B13108147 1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine CAS No. 218443-74-4](/img/structure/B13108147.png)
1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a unique structure combining a pyrrole ring and a pyrazine ring. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine involves several steps:
Cross-Coupling Reaction: The pyrrole ring is cross-coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the obtained acetylenes to form the related N-propargylenaminones.
Intramolecular Cyclization: The prepared propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to achieve the Z-configuration of (acylmethylidene)pyrrolo[1,2-a]pyrazines.
Chemical Reactions Analysis
1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the pyrrole or pyrazine rings.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activities make it a valuable tool in studying antimicrobial, antiviral, and antitumor mechanisms.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs targeting various diseases.
Mechanism of Action
The exact mechanism of action of 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell walls and inhibits essential enzymes.
Antitumor Activity: It interferes with cell division and induces apoptosis in cancer cells.
Kinase Inhibition: The compound inhibits specific kinases involved in cell signaling pathways.
Comparison with Similar Compounds
1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
5H-Pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrrolo[1,2-a]pyrazine-3-carboxylate: Exhibits significant antimicrobial properties.
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine: A hybrid compound with enhanced biological activities
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
218443-74-4 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene |
InChI |
InChI=1S/C10H8N2/c1-4-9-10(5-1)12-6-2-3-8(12)7-11-9/h1-4,6-7H,5H2 |
InChI Key |
WBUKMJWSHUYKQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1N3C=CC=C3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13108079.png)
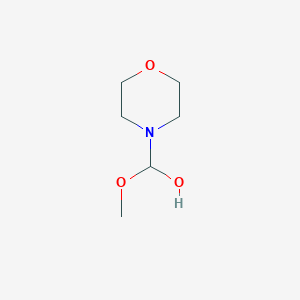

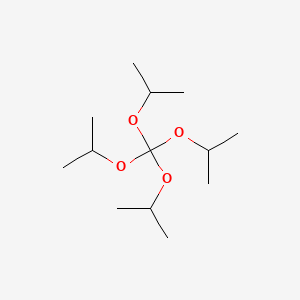
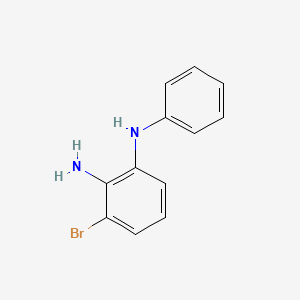

![Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B13108128.png)
![tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13108133.png)
